Oxide Scale Thickness Reduction in Plasma Jet Testing: HfC-TaC Solid Solution vs. Pure HfC and TaC
In a direct comparative study, the oxide scale thickness of a 50 vol% HfC - 50 vol% TaC solid solution (T50H50) was reduced by more than 85% compared to pure HfC, and by more than 90% compared to pure TaC, after 300 seconds of exposure to a plasma torch at approximately 2800 °C with a gas flow speed exceeding 300 m/s [1]. This demonstrates that the oxidation resistance of HfC can be significantly enhanced through solid solution formation with TaC, surpassing the performance of either pure carbide under extreme oxidative conditions.
| Evidence Dimension | Oxide scale thickness reduction after 300s oxidation |
|---|---|
| Target Compound Data | T50H50 (HfC-50 vol% TaC) oxide scale thickness: Baseline reference value |
| Comparator Or Baseline | Pure HfC: 85% thicker oxide scale; Pure TaC: 90% thicker oxide scale |
| Quantified Difference | T50H50 exhibits >85% reduction vs. pure HfC and >90% reduction vs. pure TaC |
| Conditions | Plasma torch test at ~2800 °C, gas flow speed >300 m/s, exposure time 300 s |
Why This Matters
This data directly informs procurement decisions for components like rocket nozzles or hypersonic vehicle leading edges, where the pure HfC form alone may be suboptimal compared to a tailored HfC-TaC solid solution for maximizing oxidation-limited service life.
- [1] Zhang, C., Loganathan, A., Boesl, B., & Agarwal, A. (2017). Oxidation resistance of tantalum carbide-hafnium carbide solid solutions under the extreme conditions of a plasma jet. Ceramics International, 43(17), 14798-14806. View Source
